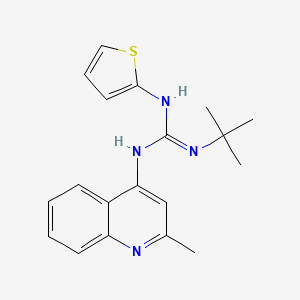
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is an organic compound belonging to the benzoxazine family. This compound is characterized by its benzoxazine ring, which is fused with a benzoyl group and a chloro substituent. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
科学的研究の応用
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoyl and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.
類似化合物との比較
- Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Ethyl 8-chloro-1-methyl-6-phenyl-4H-1,2,4-triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate
Comparison: Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is unique due to the presence of both benzoyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
特性
CAS番号 |
68466-19-3 |
|---|---|
分子式 |
C18H14ClNO4 |
分子量 |
343.8 g/mol |
IUPAC名 |
ethyl 4-benzoyl-6-chloro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-11-20(17(21)12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)24-16/h3-11H,2H2,1H3 |
InChIキー |
YHXWFZBZIAAEDE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


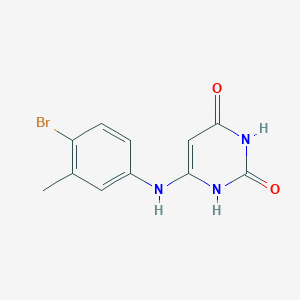
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
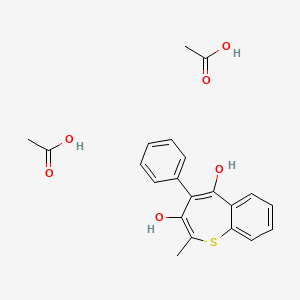

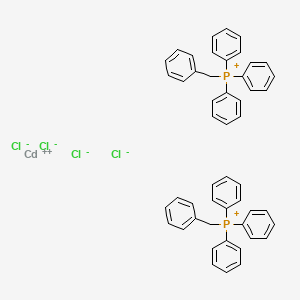
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
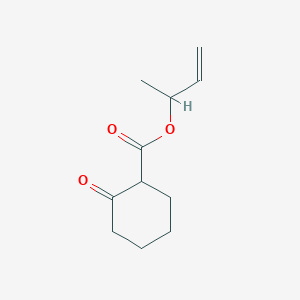
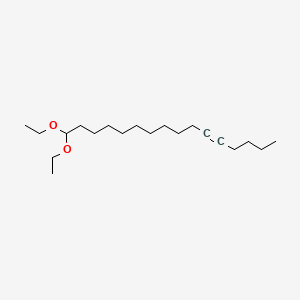
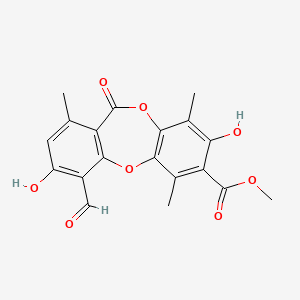
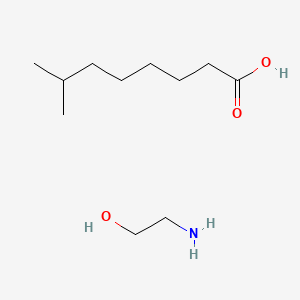
![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)
